molecular formula C11H16BrNO B13201792 [(3-Bromo-4-methoxyphenyl)methyl](propyl)amine

[(3-Bromo-4-methoxyphenyl)methyl](propyl)amine

Cat. No.: B13201792
M. Wt: 258.15 g/mol
InChI Key: TVWBRKHLPOVGNF-UHFFFAOYSA-N
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Description

(3-Bromo-4-methoxyphenyl)methylamine is a tertiary amine featuring a brominated and methoxy-substituted benzyl group attached to a propylamine backbone. Its molecular formula is C₁₁H₁₆BrNO (MW: 274.16 g/mol), with a bromine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring, conferring distinct electronic and steric properties. This compound is primarily used in pharmaceutical and materials research, particularly as a building block for synthesizing more complex molecules. Its storage typically requires refrigeration at +4°C to maintain stability.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C11H16BrNO/c1-3-6-13-8-9-4-5-11(14-2)10(12)7-9/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

TVWBRKHLPOVGNF-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

Preparation Methods

Preparation of 3-Bromo-4-methoxybenzyl Intermediate

  • Starting materials: 3-bromo-4-methoxytoluene or 3-bromo-4-methoxybenzaldehyde
  • Typical method:
    • Bromination of 4-methoxytoluene at the meta position to the methoxy group using bromine or N-bromosuccinimide (NBS) under controlled conditions.
    • Oxidation of the methyl group to aldehyde using oxidants such as MnO2 or PCC if aldehyde is desired.
    • Alternatively, direct halogenation of 4-methoxybenzyl alcohol to benzyl bromide can be used as an electrophilic intermediate.

Formation of the Benzylamine Core

  • Reductive amination approach:
    • React 3-bromo-4-methoxybenzaldehyde with propylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation conditions.
    • This step forms (3-bromo-4-methoxyphenyl)methylamine directly by condensation of the aldehyde with the amine followed by reduction of the imine intermediate.
  • Alternative nucleophilic substitution:
    • React 3-bromo-4-methoxybenzyl bromide with propylamine under nucleophilic substitution conditions to form the amine.

Alkylation of the Amine Nitrogen (if needed)

  • If starting from primary amine, N-alkylation with propyl halide (e.g., propyl bromide) under basic conditions can be performed to obtain the secondary amine.
  • Careful control of stoichiometry and reaction conditions is necessary to avoid over-alkylation.

Catalytic and Reaction Conditions

  • Catalysts:
    • For reductive amination, catalysts such as Pd/C, Raney nickel, or Rh-based catalysts can be used under hydrogen atmosphere.
    • Transition metal catalysis (e.g., Rh, Pd) has been reported to facilitate hydroamination and alkylation reactions with high selectivity and yield.
  • Solvents:
    • Aromatic hydrocarbons (benzene, toluene) or alcohols (ethanol, methanol) are common solvents.
    • Polar aprotic solvents such as acetonitrile or DMF may be used depending on the step.
  • Temperature and pressure:
    • Reactions often conducted at reflux temperatures or mild heating (80–120 °C).
    • Hydrogenation steps require controlled hydrogen pressure (2–5 MPa).

Example Synthetic Route (Based on Analogous Compounds)

Step Reaction Reagents/Conditions Yield (%) Notes
1 Bromination of 4-methoxytoluene Br2 or NBS, solvent (CCl4), light or heat 85–90 Regioselective bromination at 3-position
2 Oxidation to aldehyde MnO2 or PCC, DCM, RT 80–85 Mild oxidation to avoid over-oxidation
3 Reductive amination Propylamine, NaBH(OAc)3, DCE, RT 75–90 One-pot imine formation and reduction
4 Purification Chromatography or crystallization To isolate pure (3-Bromo-4-methoxyphenyl)methylamine

Research and Patent Insights

  • While direct literature on (3-Bromo-4-methoxyphenyl)methylamine is limited, related phenethylamines and substituted benzylamines have been synthesized via reductive amination and catalytic hydrogenation methods with high efficiency and selectivity.
  • Patent CN101575297B describes preparation of related N-alkylated diphenylpropylamines via catalytic hydrogenation and alkylation, highlighting the use of aromatic solvents, transition metal catalysts, and mild reaction conditions to achieve high yields and purity.
  • Modern transition-metal catalyzed hydroamination and amine functionalization strategies provide advanced routes to such amines with excellent regio- and stereoselectivity.

Summary Table of Preparation Methods

Methodology Key Reagents Catalysts Advantages Disadvantages
Nucleophilic substitution of benzyl halide with propylamine 3-Bromo-4-methoxybenzyl bromide, propylamine None or base (K2CO3) Simple, direct Possible side reactions, over-alkylation
Reductive amination of aldehyde with propylamine 3-Bromo-4-methoxybenzaldehyde, propylamine, NaBH(OAc)3 None or Pd/C (hydrogenation) High selectivity, one-pot Requires careful control of conditions
Catalytic hydrogenation of imine intermediate Imine from aldehyde and amine, Pd/C or Raney Ni Pd/C, Raney Ni High yield, mild conditions Requires hydrogen gas and catalyst handling

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde.

    Reduction: Formation of 3-bromo-4-methoxyphenylmethane.

    Substitution: Formation of 3-hydroxy-4-methoxyphenylmethylamine or 3-amino-4-methoxyphenylmethylamine.

Scientific Research Applications

(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The propylamine group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

a) (3-Bromo-4-chlorophenyl)methylamine (CAS: 1553348-73-4)

  • Molecular Formula : C₁₁H₁₃BrClN
  • Key Differences : Replaces the methoxy group with chlorine and substitutes the propylamine with a cyclopropylmethyl group.
  • The chlorine atom (smaller and less polarizable than bromine) may lower lipophilicity.

b) 2-(4-Bromo-2-fluorophenoxy)ethylamine

  • Molecular Formula: C₁₁H₁₅BrFNO
  • Key Differences: Features a fluorinated phenoxyethyl chain instead of a bromomethoxybenzyl group.
  • Impact: The ether linkage (phenoxy) increases polarity and hydrogen-bonding capacity, affecting solubility in aqueous media. Fluorine’s electronegativity enhances metabolic stability compared to bromine.

Analogues with Heterocyclic Modifications

a) [(3-Bromo-4-methoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine (CAS: N/A)

  • Molecular Formula : C₁₄H₁₈BrN₃O
  • Key Differences : Incorporates an imidazole ring on the propyl chain.
  • Impact : The imidazole group introduces basicity (pKa ~7) and metal-coordination capabilities, making this compound suitable for catalysis or chelation studies. However, the increased molecular weight (323.06 g/mol) may reduce bioavailability.

b) (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 1153383-86-8)

  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Key Differences : Substitutes the bromine with hydrogen and adds a morpholine ring.
  • Impact: The morpholine group enhances water solubility due to its polar oxygen and nitrogen atoms.

Alkyl Chain Variants

a) (4-tert-Butylphenyl)methylamine hydrochloride (CAS: 1240571-18-9)

  • Molecular Formula : C₁₄H₂₄ClN
  • Key Differences : Replaces bromomethoxy with a tert-butyl group.
  • Impact : The bulky tert-butyl group increases hydrophobicity (logP ~3.5) and steric shielding, which could impede interactions with biological targets.

b) Methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine (C₁₉H₂₀N₂)

  • Molecular Formula : C₁₉H₂₀N₂
  • Key Differences: Incorporates a quinoline moiety, a planar aromatic system.
  • Impact: The extended π-system enhances UV absorption and fluorescence properties, making it useful in optoelectronic materials.

Physicochemical and Reactivity Comparisons

Steric and Electronic Effects

  • A Values : Propyl groups have an A value of 1.8 , indicating moderate steric hindrance. Cyclopropylmethyl (A ~2.5) and tert-butyl (A ~4) groups impose greater steric restrictions, affecting reaction rates in SN2 mechanisms.
  • Electron-Withdrawing Effects : Bromine’s inductive (-I) effect deactivates the phenyl ring, directing electrophilic substitutions to the para position. Methoxy’s +M effect activates the ring but is counterbalanced by bromine.

Oxidative Stability

  • Propylamine derivatives exhibit moderate oxidative stability. The presence of electron-withdrawing groups (e.g., bromine) reduces susceptibility to oxidation compared to electron-donating groups (e.g., methoxy).

Data Tables

Compound Name Molecular Formula MW (g/mol) Key Substituents Storage Conditions Application Reference
(3-Bromo-4-methoxyphenyl)methylamine C₁₁H₁₆BrNO 274.16 Br, OMe, propyl +4°C Kinase inhibitors
(3-Bromo-4-chlorophenyl)methylamine C₁₁H₁₃BrClN 274.58 Br, Cl, cyclopropylmethyl - Bioactive intermediates
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine C₁₅H₂₂N₂O₂ 262.35 OMe, morpholine RT Solubility enhancers

Biological Activity

The compound (3-Bromo-4-methoxyphenyl)methylamine , also known as 3-(3-Bromo-4-methoxyphenyl)propylamine, is a synthetic organic compound notable for its potential biological activities. Its structure includes a bromo-substituted phenyl group, a propyl chain, and a methylamine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Features and Implications

The unique molecular structure of (3-Bromo-4-methoxyphenyl)methylamine influences its interaction with biological targets. The presence of both aromatic and aliphatic functionalities allows for diverse interactions with receptors and enzymes, making it a candidate for various pharmacological applications.

Table 1: Structural Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-MethoxyphenethylamineSimilar phenethyl structure without brominationKnown for stimulant effects
3-(4-Bromo-2-methoxyphenyl)propylamineContains similar propyl chain but different substituentsExhibits distinct neuropharmacological properties
3-(2-Chloro-4-methoxyphenyl)propylamineChlorine instead of bromine on the phenyl ringPotentially different reactivity and bioactivity
4-BromobenzylamineSimplified structure lacking propyl chainOften used as a building block in drug synthesis

This table highlights how variations in substituents and chain length can lead to significant differences in biological activity among similar compounds.

Pharmacological Effects

Research indicates that compounds with structural similarities to (3-Bromo-4-methoxyphenyl)methylamine exhibit various pharmacological effects, including:

  • Neuropharmacological Activity : The compound may interact with neurotransmitter systems, potentially influencing mood and cognition.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Certain derivatives have shown promise in inhibiting tumor growth in xenograft models, indicating potential applications in cancer therapy.

Case Studies

  • Neuropharmacological Studies : A study investigating the effects of structurally related compounds on dopamine receptors revealed that modifications in the phenolic structure significantly impacted receptor affinity and selectivity. This suggests that (3-Bromo-4-methoxyphenyl)methylamine may also exhibit similar properties, warranting further investigation into its neuropharmacological profile .
  • Antimicrobial Testing : In vitro assays demonstrated that related compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that (3-Bromo-4-methoxyphenyl)methylamine could be evaluated for its antimicrobial efficacy .
  • Cancer Research : In vivo studies have shown that derivatives of this compound can significantly inhibit tumor growth in animal models. The mechanism appears to involve the modulation of telomerase activity, which is crucial for cancer cell proliferation .

The biological activity of (3-Bromo-4-methoxyphenyl)methylamine is likely mediated through several mechanisms:

  • Receptor Binding : The compound may bind to specific neurotransmitter receptors, modulating their activity.
  • Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, affecting cellular proliferation and survival.
  • Cell Signaling Pathways : Interaction with signaling pathways can lead to altered gene expression profiles associated with growth and apoptosis.

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